

Investigating the Reduced Nephrotoxicity of

SPR206 Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	SPR206 acetate	
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Executive Summary

SPR206 acetate is a novel polymyxin analogue developed to address the significant nephrotoxicity that limits the clinical use of older polymyxins like colistin and polymyxin B. This technical guide provides an in-depth analysis of the mechanisms underlying the reduced nephrotoxicity of SPR206. Preclinical and clinical data indicate that SPR206 exhibits a superior renal safety profile, which is attributed to its altered chemical structure, leading to reduced accumulation in renal proximal tubular cells and consequently, diminished cellular damage. This document summarizes the key findings from in vitro and in vivo studies, details the experimental protocols used to assess nephrotoxicity, and visualizes the cellular pathways involved in polymyxin-induced kidney injury.

Introduction: The Challenge of Polymyxin Nephrotoxicity

Polymyxins are a class of polypeptide antibiotics that serve as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, their clinical utility is hampered by a high incidence of nephrotoxicity, which can occur in up to 60% of patients.[1] This dose-limiting toxicity is primarily associated with the accumulation of polymyxins in the proximal tubule epithelial cells of the kidneys, leading to cellular apoptosis and acute kidney injury.[2]



SPR206 is a next-generation polymyxin designed to mitigate this nephrotoxic potential while retaining potent antibacterial activity.[2][3] Nonclinical studies in mice, rats, and non-human primates have demonstrated a lower risk of kidney toxicity for SPR206 compared to colistin and polymyxin B.[4] Furthermore, Phase 1 clinical trials in healthy subjects and individuals with varying degrees of renal impairment have shown that SPR206 is generally safe and well-tolerated, with no evidence of nephrotoxicity at therapeutic doses.[5][6]

Mechanisms of Polymyxin-Induced Nephrotoxicity

The nephrotoxicity of polymyxins is a complex process initiated by their accumulation in renal proximal tubular cells. This accumulation is primarily mediated by megalin, an endocytic receptor on the apical membrane of these cells.[7][8] Once inside the cell, polymyxins trigger a cascade of events leading to apoptosis and cell death.

Megalin-Mediated Endocytosis

Polymyxins, being polycationic molecules, have a high affinity for the negatively charged glycoproteins on the surface of renal tubular cells, including megalin.[7] The binding of polymyxins to megalin initiates endocytosis, leading to their internalization and accumulation within the cells.[8] This process is a key factor in the preferential accumulation of polymyxins in the kidneys.[9]

Apoptotic Signaling Pathways

Once accumulated in renal tubular cells, polymyxins induce apoptosis through multiple pathways:

- Death Receptor Pathway: Polymyxins upregulate the expression of Fas ligand (FasL), which binds to its receptor, Fas, on the cell surface. This interaction activates caspase-8, an initiator caspase, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[9][10]
- Mitochondrial Pathway: Polymyxins cause mitochondrial dysfunction, characterized by the
 loss of mitochondrial membrane potential and the release of cytochrome c into the
 cytoplasm.[11] Cytosolic cytochrome c activates caspase-9, another initiator caspase, which
 then activates caspase-3.[10][11]



• Endoplasmic Reticulum (ER) Stress: Polymyxin accumulation can also lead to ER stress, which can trigger apoptosis through the activation of caspase-12.[9]

The Reduced Nephrotoxicity of SPR206 Acetate

The structural modifications of SPR206 are designed to reduce its interaction with megalin and subsequent accumulation in renal proximal tubular cells, thereby mitigating the downstream apoptotic events.

Preclinical Evidence: In Vitro and In Vivo Studies

Preclinical studies have consistently demonstrated the reduced nephrotoxic potential of SPR206 compared to polymyxin B.

- In Vitro Cytotoxicity: Studies using human kidney proximal tubule epithelial cells (HK-2) have shown that SPR206 has significantly lower cytotoxicity compared to polymyxin B.[2][12]
- In Vivo Animal Models: In rat models of polymyxin-induced nephrotoxicity, SPR206 demonstrated lower kidney exposure and a better safety profile than polymyxin B.[2]

Clinical Evidence: Phase 1 Studies

Phase 1 clinical trials have confirmed the favorable renal safety profile of SPR206 in humans.

- A study in healthy subjects showed no evidence of nephrotoxicity even at high doses administered for 14 days.[6]
- A subsequent study in subjects with varying degrees of renal impairment found that SPR206
 was generally safe and well-tolerated, with stable serum creatinine levels observed across
 all cohorts.[2]

Data Presentation

Table 1: Comparative In Vitro Activity of SPR206 and Polymyxins



Organism	SPR206 MIC50/ 90 (mg/L)	Colistin MIC50/ 90 (mg/L)	Polymyxin B MIC50/90 (mg/L)	Reference
Acinetobacter baumannii (colistin- susceptible)	0.064/0.125	0.25/0.25	-	[4]
A. baumannii (colistin- resistant)	1/16	16/256	-	[13]
Pseudomonas aeruginosa	0.25/0.5	1/2	-	[5]
Enterobacterales	0.125/0.5	0.5/1	-	[4][5]

Table 2: Preclinical In Vivo Nephrotoxicity Comparison

Compound	Animal Model	Dose	Key Findings	Reference
SPR206	Rat	Not specified	Lower kidney exposure than polymyxin B.	[2]
Polymyxin B	Rat	25 mg/kg/day for 2 days	Significant increase in serum urea (311%), creatinine (700%), KIM-1 (180%), and cystatin-C (66%); 50% mortality.	[14]
Polymyxin B	Rat	18 mg/kg/day for 5 days	Significant elevation in serum creatinine and BUN.	[15]



Table 3: Clinical Pharmacokinetics and Safety of SPR206

in Renal Impairment

Renal Function Group (eGFR)	N	Mean AUC₀- last (h*μg/mL)	Mean Plasma Clearance (L/h)	Treatment- Related Adverse Events	Reference
Normal (≥90 mL/min)	8	20.4	5.0	Mild, transient	[2]
Mild Impairment (60 to <90 mL/min)	8	28.3	3.5	Mild, transient	[2]
Moderate Impairment (30 to <60 mL/min)	7	40.5	2.5	Mild, transient	[2]
Severe Impairment (<30 mL/min)	6	69.1	1.2	Mild, transient	[2]
ESRD on Hemodialysis	8	75.8 (pre- dialysis)	1.3 (pre- dialysis)	Mild, transient	[2]

Experimental Protocols In Vitro Cytotoxicity Assay (HK-2 Cells)

Objective: To assess the direct cytotoxicity of polymyxins on human kidney proximal tubular cells.

Methodology:

 Cell Culture: Human kidney 2 (HK-2) cells are cultured in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified 5% CO₂ incubator.



- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allowed to adhere and form a confluent monolayer over 24-48 hours.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (SPR206, polymyxin B, colistin) and controls (vehicle, positive control like staurosporine).
- Incubation: The plates are incubated for a defined period, typically 24 to 48 hours.
- Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is measured using a plate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[16][17]

In Vivo Rat Model of Nephrotoxicity

Objective: To evaluate the nephrotoxic potential of polymyxins in a whole-animal model.

Methodology:

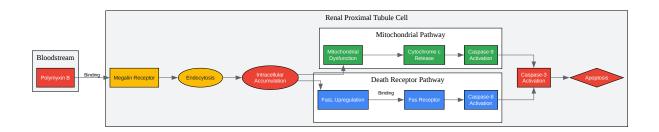
- Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized for at least one week before the experiment.
- Dosing: Animals are randomly assigned to treatment groups and receive daily subcutaneous
 or intravenous injections of the test compounds (SPR206, polymyxin B, colistin) or vehicle
 control for a specified duration (e.g., 5-7 days). Doses are selected based on preliminary
 dose-ranging studies to induce measurable nephrotoxicity.[15]
- Sample Collection: Blood samples are collected at baseline and at regular intervals during the study via tail vein or saphenous vein puncture for measurement of serum creatinine and blood urea nitrogen (BUN). Urine samples may also be collected using metabolic cages for the analysis of kidney injury biomarkers (e.g., KIM-1, NGAL).

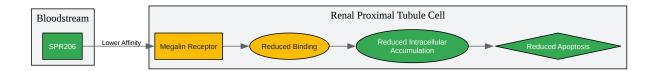


- Necropsy and Histopathology: At the end of the study, animals are euthanized, and kidneys
 are harvested. One kidney is fixed in 10% neutral buffered formalin for histopathological
 examination, while the other may be snap-frozen for tissue drug concentration analysis.
- Biomarker Analysis: Serum creatinine and BUN levels are measured using standard biochemical analyzers. Urinary and serum kidney injury biomarkers are quantified using ELISA kits.
- Histopathological Evaluation: Formalin-fixed kidney tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist, blinded to the treatment groups, scores the slides for evidence of tubular injury, including necrosis, apoptosis, cast formation, and inflammation.[14]
- Data Analysis: Statistical analysis is performed to compare the biomarker levels and histopathology scores between the treatment groups.

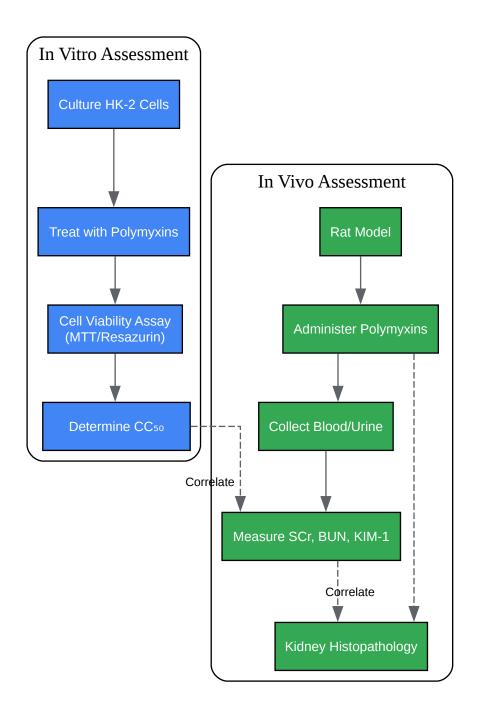
Visualization of Pathways and Workflows











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